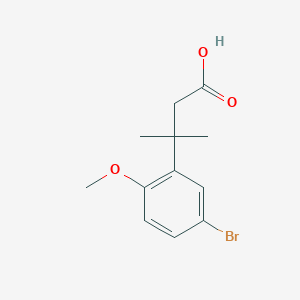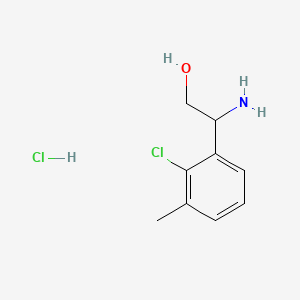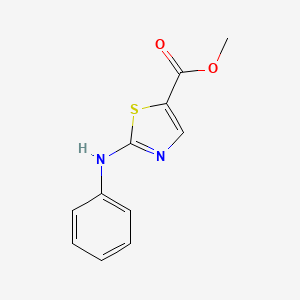![molecular formula C16H15F2N3O B13579157 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target. The difluorine atoms can influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide is unique due to the presence of both difluorine atoms and a pyrrolidine ring. These structural features can enhance its biological activity and selectivity compared to similar compounds. The difluorine atoms can improve the compound’s metabolic stability, while the pyrrolidine ring can increase its binding affinity for specific molecular targets.
Propriétés
Formule moléculaire |
C16H15F2N3O |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
3,4-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H15F2N3O/c17-13-5-3-11(9-14(13)18)16(22)20-12-4-6-15(19-10-12)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,22) |
Clé InChI |
GRTFUCOLNJQNAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)






![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)


![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)



